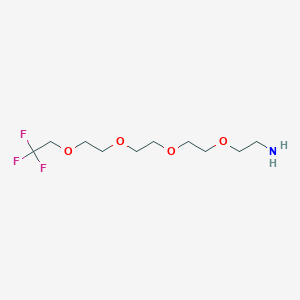
1,1,1-三氟乙基-PEG4-胺
描述
1,1,1-Trifluoroethyl-PEG4-amine is a compound that features a polyethylene glycol (PEG) chain with four repeating ethylene glycol units, terminated with a trifluoroethyl group and an amine functional group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is primarily used as a PEG linker in various chemical and biological applications .
科学研究应用
1,1,1-Trifluoroethyl-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials .
作用机制
Target of Action
1,1,1-Trifluoroethyl-PEG4-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a bridge in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The amine moiety in the compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows it to form covalent bonds with both the E3 ligase ligand and the target protein ligand, effectively bringing the two into close proximity. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of 1,1,1-Trifluoroethyl-PEG4-amine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By acting as a linker in PROTAC molecules, 1,1,1-Trifluoroethyl-PEG4-amine facilitates the degradation of specific target proteins, thereby influencing the biochemical pathways in which these proteins are involved.
Pharmacokinetics
The pharmacokinetic properties of 1,1,1-Trifluoroethyl-PEG4-amine are largely determined by its role as a PROTAC linker. The hydrophilic PEG chain in the compound increases its water solubility, which can enhance its bioavailability . .
Result of Action
The primary result of the action of 1,1,1-Trifluoroethyl-PEG4-amine is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound enables their recognition and degradation by the proteasome. This can lead to a decrease in the levels of the target protein, influencing cellular processes in which the protein is involved.
Action Environment
The action of 1,1,1-Trifluoroethyl-PEG4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine moiety, potentially influencing the compound’s ability to form bonds with the E3 ligase ligand and the target protein ligand . Additionally, the presence of other compounds that can react with the amine moiety might interfere with the compound’s role as a PROTAC linker .
生化分析
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-amine plays a significant role in biochemical reactions. It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The amine group of 1,1,1-Trifluoroethyl-PEG4-amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Cellular Effects
In functional groups, 1,1,1-Trifluoroethyl-PEG4-amine can be used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues . This modification can improve the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .
Molecular Mechanism
1,1,1-Trifluoroethyl-PEG4-amine exerts its effects at the molecular level through its role as a PROTAC linker. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
The hydrophilic PEG chain of 1,1,1-Trifluoroethyl-PEG4-amine increases the water solubility of the compound in aqueous media . This property can influence the temporal effects of this product in laboratory settings.
Metabolic Pathways
1,1,1-Trifluoroethyl-PEG4-amine is involved in the ubiquitin-proteasome system through its role as a PROTAC linker
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoroethyl-PEG4-amine within cells and tissues are influenced by its properties as a PEG-based compound . The PEG chain improves the solubility, stability, and biocompatibility of drugs .
准备方法
The synthesis of 1,1,1-Trifluoroethyl-PEG4-amine typically involves the reaction of PEG4 with trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
化学反应分析
1,1,1-Trifluoroethyl-PEG4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form amide bonds.
Oxidation and Reduction Reactions: The trifluoroethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The PEG chain can undergo hydrolysis in the presence of water, leading to the breakdown of the compound
Common reagents used in these reactions include carboxylic acids, NHS esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically amide-linked compounds and hydrolyzed PEG derivatives .
相似化合物的比较
1,1,1-Trifluoroethyl-PEG4-amine can be compared with other PEG-based linkers, such as:
Methoxy-PEG4-amine: Similar in structure but with a methoxy group instead of a trifluoroethyl group.
Carboxy-PEG4-amine: Contains a carboxyl group instead of a trifluoroethyl group.
Hydroxy-PEG4-amine: Features a hydroxyl group in place of the trifluoroethyl group.
The uniqueness of 1,1,1-Trifluoroethyl-PEG4-amine lies in its trifluoroethyl group, which imparts distinct chemical properties that can be advantageous in specific applications .
属性
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYELHCDPCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


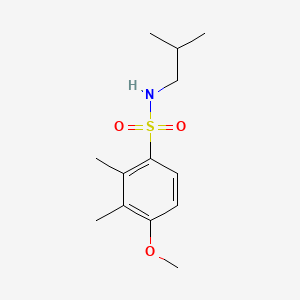
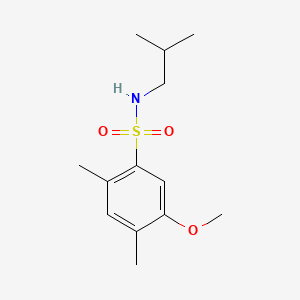
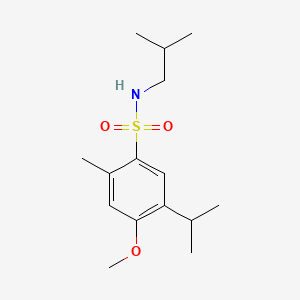
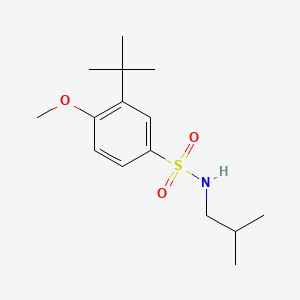
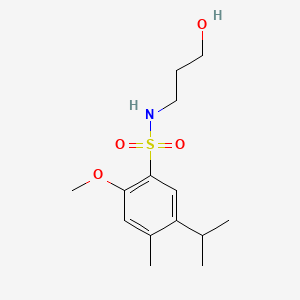
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
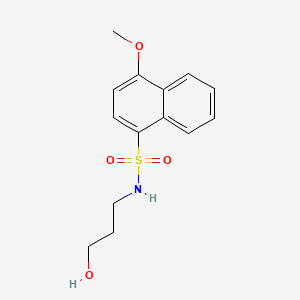
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
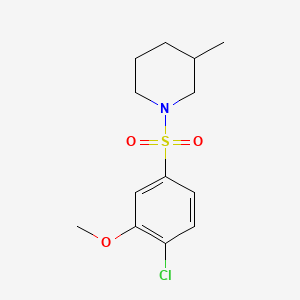
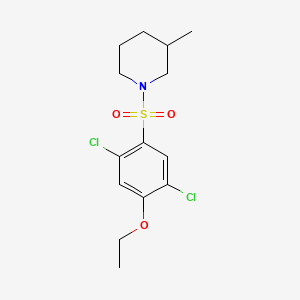
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

